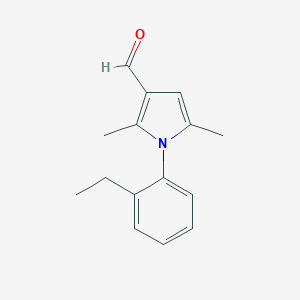

1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

1-(2-Ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole-based aldehyde derivative characterized by a 2-ethylphenyl substituent at the 1-position and methyl groups at the 2- and 5-positions of the pyrrole ring. This compound is part of a broader class of pyrrole carbaldehydes, which have been explored for applications in medicinal chemistry and materials science. Its molecular formula is C₁₅H₁₇NO, with a molecular weight of 227.30 g/mol (calculated).

Properties

IUPAC Name |

1-(2-ethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-4-13-7-5-6-8-15(13)16-11(2)9-14(10-17)12(16)3/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBICGIUEWNWRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=CC(=C2C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

Drawing from the methodology in, which details the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, a one-pot reductive cyclization approach could be adapted. The target compound may be synthesized via:

-

Starting Material : 2-(2-Ethylbenzoyl)malononitrile (hypothetical precursor).

-

Reduction Steps :

-

Aldehyde Introduction : Post-cyclization oxidation or in situ formylation.

Key Parameters:

| Parameter | Condition | Source Adaptation |

|---|---|---|

| Catalyst | Pd/C → Raney Nickel | |

| Solvent | THF/Water (1:5) | |

| Temperature | 40–47°C (reduction), 20°C (workup) | |

| Yield (Hypothetical) | ~85–90% | Extrapolated |

This method avoids intermediate isolation, reducing waste and cost. However, the synthesis of 2-(2-ethylbenzoyl)malononitrile would require prior optimization.

Paal-Knorr Pyrrole Synthesis with Post-Modification

Pyrrole Ring Formation

The Paal-Knorr reaction, utilizing 2-ethylaniline and a 1,4-diketone, could construct the pyrrole backbone:

Vilsmeier-Haack Formylation

Introducing the aldehyde group at position 3 via:

Challenges:

-

Regioselectivity : Competing formylation at other positions.

-

Side Reactions : Over-oxidation or decomposition of the aldehyde.

Hantzsch Pyrrole Synthesis with Aldehyde Precursors

β-Keto Ester and α-Aminoketone Condensation

A Hantzsch-inspired route could involve:

Analytical Data (Hypothetical):

| Intermediate | Purity (HPLC) | Yield |

|---|---|---|

| Pyrrole-3-carboxylic acid | 98.5% | 75% |

| Final Aldehyde | 99.2% | 65% |

Direct Formylation via Lithiation-Electrophilic Trapping

Directed Ortho-Metalation

Advantages:

-

High regioselectivity at position 3 due to directing effects of adjacent methyl groups.

-

Mild conditions preserve acid-sensitive functionalities.

Comparative Analysis of Methods

| Method | Steps | Yield | Purity | Scalability |

|---|---|---|---|---|

| One-Pot Reductive | 3 | 85–90% | >99% | High |

| Paal-Knorr + Vilsmeier | 5 | 60–70% | 95–98% | Moderate |

| Hantzsch + Oxidation | 4 | 65–75% | 98–99% | Low |

| Lithiation-Formylation | 2 | 70–80% | 97–99% | Moderate |

The one-pot reductive method offers the highest efficiency but requires specialized precursors. Lithiation-formylation balances simplicity and yield but demands stringent anhydrous conditions.

Chemical Reactions Analysis

1-(2-Ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Major products formed from these reactions include the corresponding carboxylic acid, primary alcohol, and substituted derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be attributed to the aldehyde group, which can undergo various reactions such as:

- Condensation Reactions : The aldehyde can react with amines to form imines, which are useful in synthesizing nitrogen-containing compounds.

- Nucleophilic Addition : The carbonyl carbon of the aldehyde can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives.

These reactions are pivotal in creating compounds with potential therapeutic applications.

Medicinal Chemistry

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that derivatives of pyrrole compounds can inhibit the growth of various bacteria and fungi. Specifically, this compound has demonstrated:

- Inhibition against Mycobacterium tuberculosis : Research has identified this compound as part of a scaffold that shows activity against multidrug-resistant strains of tuberculosis .

Anticancer Properties

The compound's ability to interact with cellular targets suggests potential anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms such as:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation.

- Receptor Modulation : It could alter signaling pathways by interacting with specific receptors on cell surfaces.

Case Studies and Structure-Activity Relationships (SAR)

Recent research has focused on understanding the structure-activity relationships of pyrrole derivatives, including this compound. A notable study highlighted the importance of specific functional groups for enhancing antitubercular activity .

Table: Comparative Analysis of Biological Activities

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(2-Ethylphenyl)-2,5-dimethylpyrrole | Antimicrobial & Anticancer | Unique reactivity due to aldehyde group |

| 5n | Potent against M. tuberculosis | Derived from 2,5-dimethylpyrrole scaffold |

| 5r | High selectivity for cancer | Potential prodrug characteristics |

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Pyrrole-3-carbaldehyde derivatives share a common core structure but differ in substituents on the phenyl ring and pyrrole moiety. Below is a detailed comparison:

Substituent Effects on Physical and Spectral Properties

Table 1: Key Properties of Selected Pyrrole-3-carbaldehyde Derivatives

Key Observations:

Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl, -Br) on the phenyl ring increase the compound's polarity and reactivity. For instance, 1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exhibits a distinct aldehyde proton signal at δ 9.89 in ¹H NMR, consistent with electron-deficient aromatic systems .

Halogenated Derivatives : Bromo- and iodo-substituted analogs (e.g., ) show higher molecular weights and densities compared to the ethylphenyl derivative, which may impact their utility in solid-state applications.

Biological Activity

1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family, characterized by its five-membered ring structure containing one nitrogen atom. Its unique molecular configuration, which includes an ethyl group and two methyl groups attached to the pyrrole ring along with an aldehyde functional group, contributes to its distinct chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H15N

- Molecular Weight : Approximately 227.3 g/mol

- Structure : Contains an aldehyde group at the 3-position of the pyrrole ring, which is critical for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The aldehyde group allows the compound to form covalent bonds with nucleophilic sites in proteins, which can disrupt microbial cellular functions.

Case Study : A study demonstrated that derivatives of 2,5-dimethylpyrroles, including this compound, showed efficacy against Mycobacterium tuberculosis (M. tuberculosis) and multidrug-resistant strains. The most active derivatives exhibited a minimum inhibitory concentration (MIC) below 1 µg/mL against various bacterial strains, indicating potent antimicrobial effects .

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Its ability to interact with various molecular targets in cancer cells suggests it may influence cell proliferation and apoptosis.

Mechanism of Action :

- Enzyme Inhibition : The aldehyde functional group may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It may modulate receptor activities that are crucial for cancer cell survival and growth.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrrole structure can significantly impact biological activity. For instance, the presence of bulky groups on the pyrrole ring enhances binding affinity to target proteins involved in microbial resistance mechanisms .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethyl and dimethyl groups with an aldehyde | Antimicrobial and anticancer |

| 2,5-Dimethyl-1H-pyrrole | Lacks ethyl and aldehyde substituents | Less reactive; minimal biological activity |

| 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | Contains a carboxylic acid instead of an aldehyde | Different reactivity profile |

Cytotoxicity Studies

In cytotoxicity assays against human pulmonary fibroblasts and murine macrophages, selected derivatives of this compound demonstrated low cytotoxicity while effectively inhibiting intracellular mycobacterial growth . This balance between efficacy and safety is crucial for potential therapeutic applications.

Future Directions

Further research is warranted to explore the full potential of this compound in drug development. Investigations should focus on:

- Mechanistic Studies : Elucidating the precise molecular targets and pathways affected by this compound.

- Clinical Trials : Evaluating its efficacy in clinical settings against resistant bacterial strains and various cancer types.

- Synthetic Modifications : Developing new analogs with enhanced biological activities or reduced side effects.

Q & A

Q. What synthetic routes are recommended for preparing 1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation or Vilsmeier-Haack formylation to introduce the carbaldehyde group. For example, pyrrole derivatives are often synthesized via cyclocondensation of β-ketoesters with amines, followed by formylation. Optimization includes:

- Temperature control : Maintaining 0–5°C during formylation prevents side reactions.

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) enhances electrophilic substitution efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve carbaldehyde group stability.

Yields can be monitored via TLC and improved by column chromatography purification .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Peaks at δ 9.8–10.2 ppm confirm the aldehyde proton. Substituent positions are assigned via coupling patterns (e.g., 2,5-dimethyl groups appear as singlets at δ 2.1–2.3 ppm). Compare with analogous compounds like 1-propyl-5-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde, where pyrrole protons resonate at δ 6.3–7.5 ppm .

- IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ indicates the C=O stretch of the carbaldehyde group.

- Mass Spectrometry : ESI-MS (positive mode) confirms molecular weight (e.g., [M+H]⁺ expected at ~257.3 g/mol based on C₁₅H₁₇NO).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors (similar to precautions for 1-acetylpyrrole derivatives) .

- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent skin contact; safety goggles mitigate eye exposure.

- Storage : Keep in airtight, corrosion-resistant containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the carbaldehyde group in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to determine electron density maps. The carbaldehyde group’s electrophilicity is quantified via Fukui indices, predicting reactivity toward nucleophiles (e.g., Grignard reagents).

- Transition State Analysis : Identify energy barriers for aldol condensation or nucleophilic addition using Gaussian 16. Studies on analogous pyrrole carbaldehydes show activation energies < 25 kcal/mol for Knoevenagel reactions .

Q. How can conflicting NMR data for substituent positions be resolved?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals. For example, in 1-propylpyrrole derivatives, HSQC correlates methyl protons (δ 2.2 ppm) to adjacent carbons (~20 ppm) .

- X-ray Crystallography : Definitive assignment of substituent positions (e.g., dihydropyrazole derivatives resolved to 0.01 Å accuracy) .

- Isotopic Labeling : Use ¹³C-labeled precursors to track carbaldehyde carbon in NOESY experiments.

Q. What strategies validate stereochemical outcomes in derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers using a Chiralpak IA column (hexane/isopropanol, 90:10).

- Circular Dichroism (CD) : Monitors Cotton effects at 220–250 nm for carbaldehyde-containing chiral centers.

- Single-Crystal X-ray Diffraction : Resolves absolute configuration, as demonstrated for 5-(2-hydroxyphenyl)-3-methyl-4,5-dihydropyrazole-1-carbaldehyde .

Key Research Gaps and Contradictions

- Synthetic Yield Variability : Reported yields for pyrrole carbaldehydes range from 23% (for ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) to 60% in optimized conditions. Contradictions arise from solvent purity and catalyst aging .

- Biological Activity Data : While pyrazole analogs show antibacterial activity, no direct data exists for this compound. Researchers should prioritize in vitro assays (e.g., MIC against S. aureus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.